molecular formula C21H29N5O3 B566012 2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one CAS No. 1797987-25-7

2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Cat. No.: B566012
CAS No.: 1797987-25-7
M. Wt: 399.495
InChI Key: PNRINNCVUOQMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with a methoxymethyl group at position 5 and a 4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl moiety at position 2. A second imidazolone ring (4-methyl-4-propan-2-yl-1H-imidazol-5-one) is attached at position 3 of the pyridine.

Properties

IUPAC Name

2-[5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-11(2)20(5)18(27)23-16(25-20)14-8-13(10-29-7)9-22-15(14)17-24-19(28)21(6,26-17)12(3)4/h8-9,11-12H,10H2,1-7H3,(H,23,25,27)(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRINNCVUOQMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(N=CC(=C2)COC)C3=NC(C(=O)N3)(C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one, also known as Imazamox, is a member of the imidazolinone class of herbicides. This compound exhibits significant biological activity, particularly in the fields of agriculture and medicine. This article delves into its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Imazamox has the molecular formula C15H19N3O4C_{15}H_{19}N_{3}O_{4} and features a complex structure that includes imidazole and pyridine rings. Its systematic name highlights its methoxymethyl and isopropyl substituents, which contribute to its biological activity.

Property Value
Molecular FormulaC15H19N3O4C_{15}H_{19}N_{3}O_{4}
Molecular Weight303.33 g/mol
SolubilitySoluble in organic solvents
ClassHerbicide

Imazamox functions primarily as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis in plants. By inhibiting ALS, Imazamox disrupts protein synthesis, leading to plant death. This mechanism is particularly effective against a wide range of broadleaf weeds and grasses.

Herbicidal Activity

Imazamox is widely used in agricultural practices due to its effectiveness as a selective herbicide. It provides control over various weed species while being less harmful to crops like soybeans and sunflowers. Studies have shown that Imazamox has an effective concentration (EC50) in the range of 0.1 to 10 mg/L for many target weeds, demonstrating its potency in field conditions .

Anticancer Potential

Recent research has indicated that Imazamox may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and the induction of oxidative stress . The compound's structure allows it to interact with various cellular pathways, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Herbicidal Efficacy : A field trial conducted on soybean crops showed that Imazamox effectively controlled common lambsquarters (Chenopodium album) and pigweed (Amaranthus spp.) with minimal impact on crop yield .
  • Cancer Cell Line Studies : In a study published by Fayad et al., Imazamox was screened against multicellular spheroids of cancer cells, revealing significant cytotoxic effects at concentrations as low as 0.5 µM . The study highlighted the compound's potential as a lead for developing new anticancer agents.

Scientific Research Applications

Chemical Profile

The compound features a complex structure characterized by multiple functional groups, including methoxymethyl and imidazole moieties, which contribute to its biological activity.

Herbicide Activity

Imazamox is primarily utilized as a herbicide for the control of various broadleaf and grassy weeds in crops. It works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This mechanism leads to the death of susceptible weed species, making it an effective tool in agricultural practices.

Efficacy Studies

Several studies have demonstrated the efficacy of Imazamox in various crops:

  • Soybean and Rice : Research indicates that Imazamox effectively controls resistant weed species in soybean and rice fields, leading to improved crop yields and quality .
  • Field Trials : Field trials have shown that Imazamox can reduce weed biomass significantly compared to untreated controls, with some studies reporting up to 90% reduction in specific weed populations .

Environmental Impact

Imazamox has been evaluated for its environmental impact, showing low toxicity to non-target organisms when applied according to recommended practices. Its degradation products are also less harmful, contributing to sustainable agricultural practices .

Potential Therapeutic Uses

Research has explored the potential therapeutic applications of Imazamox beyond its use as a herbicide. Its structural similarity to other bioactive compounds suggests possible roles in medicinal chemistry.

Case Studies

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of Imazamox exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth, warranting further exploration into its mechanisms and potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of imidazolone-containing heterocycles, which are prevalent in agrochemicals and pharmaceuticals. Below is a comparative analysis with key analogues:

Compound Key Structural Features Molecular Weight Applications/Findings References
Target Compound Pyridine-linked bis-imidazolone with methoxymethyl and isopropyl substituents ~463.5 (estimated) Undefined in evidence; structural similarity suggests herbicide or pharmacological potential. -
Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid) Carboxylic acid substituent on pyridine; similar imidazolone core 326.3 Herbicide (ALS inhibitor) used in legume crops.
Imazethapyr (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic acid) Ethyl substituent instead of methoxymethyl; carboxylic acid functional group 289.3 Herbicide for soybean and peanut fields.
4-Methyl-2-[5-methyl-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]benzoic acid Benzoic acid backbone; imidazolone with methyl and isopropyl groups 318.4 No explicit application noted; structural focus on acidity and substituent effects.
4-Imidazolone-5-propionic acid Propanoic acid linked to imidazolone; simpler substituents 156.1 Metabolite in histidine degradation; potential biomarker for metabolic disorders.

Key Differences and Implications

Substituent Effects :

  • The target compound lacks a carboxylic acid group present in imazamox and imazethapyr, which may reduce its herbicidal activity (as ALS inhibition often requires acidic moieties) . However, the methoxymethyl group could enhance membrane permeability, suggesting pharmacological utility.
  • Compared to 4-imidazolone-5-propionic acid , the target compound’s larger, branched substituents (isopropyl groups) likely increase lipophilicity, affecting bioavailability and target binding .

In contrast, imazamox and imazethapyr involve carboxylation steps for herbicidal activity .

Bioactivity: While imazamox and imazethapyr are well-characterized herbicides, the target compound’s bioactivity remains speculative. highlights antimicrobial screening of related 5-oxo-imidazole derivatives, suggesting a possible avenue for testing . The benzoic acid derivative (318.4 Da) in may exhibit distinct reactivity due to its aromatic carboxyl group, contrasting with the target compound’s non-acidic pyridine backbone .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to minimize by-products?

The compound can be synthesized via multi-step heterocyclic coupling. A general approach involves:

  • Step 1 : Condensation of substituted pyridine precursors with imidazole intermediates under reflux in ethanol or 1,4-dioxane with triethylamine as a catalyst .
  • Step 2 : Cyclization using phosphoryl oxychloride (POCl₃) at 120°C to form the imidazolone core .
  • Critical parameters : Temperature control (±5°C) and stoichiometric ratios (1:1.05 for amine:carbonyl) to avoid dimerization. Common impurities include unreacted pyridine derivatives, which can be removed via silica gel chromatography (ethyl acetate:hexane, 3:7) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal analysis at 90 K resolves stereochemical ambiguities (e.g., confirming the methoxymethyl orientation) .
  • Spectroscopy :
  • IR : Look for carbonyl stretches at 1680–1720 cm⁻¹ (imidazolone C=O) and 1250 cm⁻¹ (methoxymethyl C-O) .
  • ¹H NMR : Key signals include δ 1.2–1.5 ppm (isopropyl CH₃), δ 3.3 ppm (methoxymethyl OCH₃), and δ 8.1–8.4 ppm (pyridine protons) .
    • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 455.22 .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min; UV detection at 254 nm .
  • Stability testing : Store at –20°C in amber vials to prevent photodegradation. Monitor hydrolysis of the methoxymethyl group via periodic LC-MS over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments or reactivity)?

  • Case study : Discrepancies in predicted vs. observed dipole moments (e.g., DFT calculations vs. X-ray data) may arise from crystal packing effects. Refine computational models using solvent corrections (e.g., PCM for ethanol) and compare with solid-state NMR .
  • Reactivity validation : If theoretical models suggest nucleophilic attack at the pyridine N-atom but experiments show imidazolone reactivity, perform kinetic isotope effect (KIE) studies or Hammett plots to elucidate mechanistic pathways .

Q. What experimental designs are suitable for evaluating biological activity in vitro?

  • Antioxidant assays : Use DPPH radical scavenging (IC₅₀) with ascorbic acid as a positive control. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Enzyme inhibition : For kinase or protease targets, employ fluorescence-based assays (e.g., FRET) with ATP/NADH cofactors. Include negative controls (e.g., staurosporine) to validate specificity .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Standardization : Use certified reference materials (e.g., TraceCERT® CRM34227) to calibrate reagents and instruments .
  • Troubleshooting : If yields drop below 60%, check for moisture-sensitive steps (e.g., imidazole cyclization) or optimize nitrogen purging during reflux .

Methodological Tables

Table 1 : Key spectroscopic benchmarks for quality control.

ParameterExpected ValueMethodReference
Melting Point215–217°C (dec.)DSC
λ_max (UV-Vis)275 nm (ε = 12,500 M⁻¹cm⁻¹)Ethanol solution
TGA StabilityDecomposition >250°CTGA (10°C/min)

Table 2 : Common synthetic by-products and mitigation strategies.

By-ProductSourceRemoval Method
Unreacted pyridine-3-ylIncomplete couplingColumn chromatography
Dimerized imidazoloneExcess POCl₃ or overheatingRecrystallization (EtOH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Reactant of Route 2
2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.